molecular formula C14H20N4O3 B14809997 tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate

tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate

Cat. No.: B14809997
M. Wt: 292.33 g/mol
InChI Key: GMFVNMKZUJTTIC-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate is a bicyclic heterocyclic compound featuring fused imidazo[1,2-a]pyridine and pyrido[4,3-d]pyrimidine rings. Its structure includes a tert-butyl carboxylate ester at position 7 and a ketone group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting receptors or enzymes due to its resemblance to nucleic acid bases . Its synthesis typically involves substitution reactions of chlorinated pyrido[4,3-d]pyrimidine precursors with hydrazine hydrate, yielding the imidazo-fused core .

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl 8-oxo-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-diene-11-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-4-10-9(8-17)11(19)18-7-5-15-12(18)16-10/h4-8H2,1-3H3,(H,15,16)

InChI Key

GMFVNMKZUJTTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3CCNC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyridopyrimidine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Biological Relevance Synthesis Method Reference
tert-Butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate Imidazo[1,2-a]pyrido[4,3-d]pyrimidine tert-Butyl carboxylate (C7), ketone (C5) Intermediate for kinase inhibitors; potential antiviral/anticancer applications Hydrazine hydrate substitution of chloro precursors
Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives (e.g., compound 8 in ) Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine Variable (e.g., methylthio groups) Antibacterial activity; modulates bacterial gyrase One-step reaction of imino thioacetals
Pyrido[4,3-d]pyrimido[1,2-a]pyrimidine derivatives (e.g., compound 11 in ) Pyrido[4,3-d]pyrimido[1,2-a]pyrimidine Methylthio groups Limited bioactivity data; explored as building blocks for larger scaffolds Cyclization of tetrahydropyrimidine derivatives
Ethyl 12-oxo-octahydro-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate () Benzothieno-pyrido[1,2-a]pyrimidine Ethyl carboxylate, ketone Unknown bioactivity; structural hybrid of thiophene and pyridopyrimidine Not specified in evidence
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, benzyl groups No direct therapeutic data; structural complexity suggests potential as kinase inhibitors One-pot two-step reaction

Functional Group Variations

  • Carboxylate Esters : The tert-butyl group in the target compound enhances steric bulk and metabolic stability compared to ethyl or methyl esters (e.g., ). This affects solubility and bioavailability .
  • Heteroatom Substitution : Replacing the imidazole ring (target compound) with thiazole () alters electronic properties and binding affinity to targets like bacterial gyrase .
  • Ketone vs. Lactam : The C5 ketone in the target compound contrasts with lactam-containing pyrido[2,3-d]pyrimidin-7(8H)-ones (), which exhibit stronger DNA base mimicry and antiviral activity .

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